Bienvenue dans la boutique en ligne BenchChem!

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Kinase selectivity profiling Receptor tyrosine kinase inhibition Angiogenesis signaling

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one (CAS 144335-37-5), commercially designated as FGF/PDGF/VEGF RTK Inhibitor (Calbiochem Cat. No.

Molecular Formula C16H11N3O2
Molecular Weight 277.283
CAS No. 144335-37-5
Cat. No. B607444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
CAS144335-37-5
Molecular FormulaC16H11N3O2
Molecular Weight277.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
InChIInChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
InChIKeyInChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one (CAS 144335-37-5): A Low-Molecular-Weight Multi-Kinase Inhibitor for Procurement Consideration


3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one (CAS 144335-37-5), commercially designated as FGF/PDGF/VEGF RTK Inhibitor (Calbiochem Cat. No. 341610), is a cell-permeable benzimidazolo-hydroquinolinone compound . It functions as a potent, reversible, ATP-competitive inhibitor of the receptor tyrosine kinases PDGFRβ, FGFR-1, and VEGFR-2, with IC50 values of 20, 90, and 240 nM, respectively, and suppresses VEGF-stimulated proliferation of HMVECs with an EC50 of 420 nM . With a molecular weight of 277.28 g/mol, it represents the unsubstituted parent scaffold of a broader class of receptor tyrosine kinase inhibitors that includes the clinical candidate Dovitinib (TKI-258) [1].

Why 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one Cannot Be Substituted with Generic Multi-Kinase Inhibitors


Despite sharing overlapping kinase targets with other multi-RTK inhibitors, 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one possesses a unique pharmacological fingerprint defined by a PDGFRβ-biased potency rank order (PDGFRβ 20 nM > FGFR-1 90 nM > VEGFR-2 240 nM) . This contrasts sharply with the FGFR-biased profile of Dovitinib (FGFR1 8 nM > VEGFR2 13 nM > PDGFRβ 27 nM) and the extreme PDGFRβ selectivity of Sunitinib (PDGFRβ 2 nM vs. VEGFR2 80 nM) . Simple substitution with another inhibitor would alter the balance of pathway inhibition, potentially confounding experimental outcomes in angiogenesis or stromal biology models where PDGFRβ-predominant signaling is the primary readout.

Quantitative Differentiation Evidence for 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one Versus Closest Analogs


PDGFRβ-Biased Kinase Selectivity Profile: A PDGFRβ > FGFR-1 > VEGFR-2 Rank Order Distinct from Clinical Multi-Kinase Inhibitors

The target compound exhibits a unique kinase selectivity rank order of PDGFRβ (IC50 20 nM) > FGFR-1 (IC50 90 nM) > VEGFR-2 (IC50 240 nM) . This PDGFRβ-biased profile is inverted compared to Dovitinib, which demonstrates an FGFR1-preferring rank order of FGFR1 (8 nM) > VEGFR2 (13 nM) > PDGFRβ (27 nM) . It also differs from Sunitinib, which exhibits extreme PDGFRβ selectivity with a PDGFRβ/VEGFR2 ratio of 0.025 (IC50 2 nM vs. 80 nM) , compared to a ratio of 0.083 for the target compound. The 4.5-fold PDGFRβ-over-FGFR-1 selectivity window of the target compound is narrower than Sunitinib's >40-fold preference, offering a more balanced PDGFR/FGFR co-inhibition profile suitable for models where both pathways contribute to the phenotype.

Kinase selectivity profiling Receptor tyrosine kinase inhibition Angiogenesis signaling

Minimal Scaffold Molecular Weight: A 277 Da Probe Versus 392–398 Da Clinical Inhibitors

The target compound has a molecular weight of 277.28 g/mol , significantly lower than the clinical benzimidazole-quinolinone analog Dovitinib (free base MW 392.44 g/mol) and the indolinone-based Sunitinib (MW 398.47 g/mol) . Despite its 29% lower molecular weight compared to Dovitinib, the compound retains sub-micromolar potency across all three kinase targets. This results in higher ligand efficiency metrics: PDGFRβ LE = 0.42 kcal/mol per heavy atom (calculated from IC50 20 nM, 20 heavy atoms), compared to Dovitinib's PDGFRβ LE ≈ 0.34 kcal/mol per heavy atom (IC50 27 nM, 28 heavy atoms). The 4-hydroxy substitution, rather than the 4-amino-5-fluoro-piperazine appendage of Dovitinib, eliminates potential off-target interactions with aminergic receptors and reduces the physicochemical burden.

Ligand efficiency Chemical probe development Fragment-based drug discovery

Cellular Functional Activity: VEGF-Stimulated HMVEC Proliferation Inhibition with Defined EC50

The target compound effectively suppresses VEGF-stimulated proliferation of human microvascular endothelial cells (HMVECs) with an EC50 of 420 nM . This cellular activity bridges the gap between the biochemical IC50 values and a therapeutically relevant functional endpoint. While Dovitinib demonstrates higher cellular potency in B9-FGFR3 cells (IC50 25 nM) , the target compound's 420 nM EC50 in VEGF-driven proliferation provides a defined cellular efficacy benchmark against which analog potency can be calibrated in angiogenesis models. The compound's ability to block VEGF-stimulated proliferation confirms cell permeability and target engagement in a disease-relevant cell type.

Cellular efficacy Endothelial cell proliferation Anti-angiogenic activity

Kinase Selectivity Counter-Screen: ChK1 IC50 Demonstrates 148-Fold Window Over Primary Target PDGFRβ

In a counter-screen against the serine/threonine checkpoint kinase ChK1, the target compound displayed an IC50 of 2,950 nM [1], representing a 148-fold selectivity window over its primary target PDGFRβ (IC50 20 nM). This level of selectivity for receptor tyrosine kinases over a cell cycle regulatory kinase contrasts with other benzimidazole-based inhibitors that exhibit potent ChK1 activity in the low nanomolar range [2]. The >100-fold window confirms that the 4-hydroxy substitution on the quinolinone ring directs the compound away from ChK1 binding, a feature not guaranteed across all benzimidazole-quinolinone analogs where 4-aminoalkylamino substitutions can confer dual ChK1/RTK inhibition.

Kinase selectivity Off-target profiling Checkpoint kinase

Defined Physicochemical Identity: DMSO Solubility, HPLC Purity, and Storage Stability Specifications

The commercial formulation of the target compound is supplied at ≥95% purity (HPLC), as an off-white solid soluble in DMSO at 5 mg/mL, with recommended storage at 2-8°C and protection from light . Reconstituted stock solutions in DMSO are stable for up to 3 months at -20°C when aliquoted and frozen. This level of documented quality control and stability specification is essential for reproducible quantitative pharmacology. In contrast, custom-synthesized or non-certified benzimidazole-quinolinone analogs often lack batch-certified purity and validated solubility/stability data, introducing uncontrolled variability into dose-response experiments . The defined DMSO solubility of 5 mg/mL (approximately 18 mM stock concentration) enables preparation of concentrated stock solutions suitable for cell-based assays with minimal solvent carryover.

Compound handling Solution stability Quality control

Optimal Application Scenarios for 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one Based on Quantitative Evidence


PDGFRβ-Predominant Angiogenesis Signaling Studies Requiring Balanced FGFR/VEGFR Co-Inhibition

In experimental models of tumor-stromal interaction or pericyte recruitment where PDGFRβ signaling is the dominant pathological driver, yet complete ablation of FGFR-1 and VEGFR-2 signaling would confound interpretation, this compound's PDGFRβ-biased selectivity (IC50 20 nM) with retained nanomolar FGFR-1 (90 nM) and VEGFR-2 (240 nM) activity provides an optimal pharmacological window . The 4.5-fold PDGFRβ-over-FGFR-1 preference avoids the FGFR-dominated inhibition profile of Dovitinib, which at equivalent concentrations would produce stronger FGFR pathway suppression [1].

Medicinal Chemistry Scaffold Optimization and Structure-Activity Relationship Campaigns

With a molecular weight of 277 Da and only 20 heavy atoms, this compound represents the minimal pharmacophore of the benzimidazolo-hydroquinolinone class . Medicinal chemists can use it as a reference scaffold for systematic substitution at the 4-position (hydroxy → amino → substituted amino), the quinolinone ring, and the benzimidazole moiety, with each modification's impact on the PDGFRβ/FGFR-1/VEGFR-2 selectivity fingerprint directly comparable to the parent compound's IC50 values [1]. The documented 148-fold selectivity window over ChK1 (IC50 2,950 nM) provides a baseline for monitoring selectivity erosion during lead optimization [2].

Chemical Biology Tool Compound for RTK Pathway Deconvolution in Multi-Kinase Signaling Networks

When used alongside Dovitinib (FGFR-preferring) and Sunitinib (extreme PDGFR selectivity), this compound completes a pharmacological toolkit for deconvolving the individual contributions of PDGFRβ, FGFR-1, and VEGFR-2 to complex cellular phenotypes . Its well-defined cellular EC50 of 420 nM in HMVEC proliferation assays enables dose-ranging experiments that distinguish PDGFRβ-driven effects (maximal at 20-50 nM) from FGFR-1-mediated effects (requiring 90-200 nM) [1]. The batch-certified purity (≥95%) and validated DMSO solubility (5 mg/mL) ensure reproducibility across independent laboratories [2].

Reference Inhibitor for Cell-Based Phosphorylation and Dephosphorylation Assays

The compound is explicitly designated for Phosphorylation & Dephosphorylation applications by the manufacturer . Its ATP-competitive, reversible mechanism of action allows for washout experiments to study RTK signaling dynamics. The ATP-competitive mode, validated by the Renhowe et al. 2009 J. Med. Chem. study on the structural class [1], means that cellular IC50 values can be rationally adjusted for varying intracellular ATP concentrations using the Cheng-Prusoff relationship, facilitating translation between biochemical and cellular assay formats.

Quote Request

Request a Quote for 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.